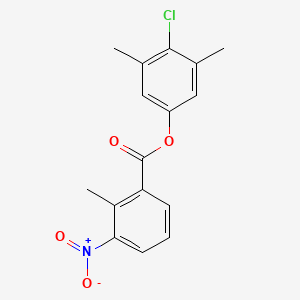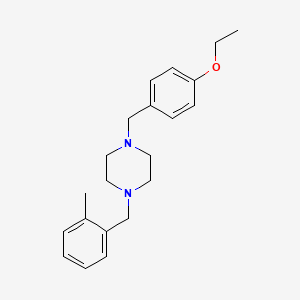![molecular formula C15H13BrN2OS2 B10881898 (2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenyl group, a thiophene ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-bromo-4-methylaniline with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form alcohols.
Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromo-substituted phenyl group and the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-BROMO-4-FLUOROPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA
- N-(2-CHLORO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA
- N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group enhances its potential for nucleophilic substitution reactions, while the thiophene ring provides additional sites for interaction with biological targets.
Propiedades
Fórmula molecular |
C15H13BrN2OS2 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
(E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H13BrN2OS2/c1-10-4-6-13(12(16)9-10)17-15(20)18-14(19)7-5-11-3-2-8-21-11/h2-9H,1H3,(H2,17,18,19,20)/b7-5+ |
Clave InChI |
FMWBLJKLOZRTQZ-FNORWQNLSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2)Br |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10881815.png)
![1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10881822.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B10881833.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)

![3-(3,5-Dimethoxyphenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881857.png)
![N-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10881864.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881874.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)
![N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)

